2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982001
InChI: InChI=1S/C17H21ClN4O3S/c1-12-15(17(20-19-12)13-3-5-14(18)6-4-13)11-16(23)21-7-9-22(10-8-21)26(2,24)25/h3-6H,7-11H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H21ClN4O3S
Molecular Weight: 396.9 g/mol

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC14982001

Molecular Formula: C17H21ClN4O3S

Molecular Weight: 396.9 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C17H21ClN4O3S
Molecular Weight 396.9 g/mol
IUPAC Name 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C17H21ClN4O3S/c1-12-15(17(20-19-12)13-3-5-14(18)6-4-13)11-16(23)21-7-9-22(10-8-21)26(2,24)25/h3-6H,7-11H2,1-2H3,(H,19,20)
Standard InChI Key MGXGBLOVTXWXSG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)S(=O)(=O)C

Introduction

Synthesis

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone likely involves multi-step reactions similar to those used for related pyrazole derivatives:

  • Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.

  • Introduction of Substituents: The chlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.

  • Formation of the Piperazine Ring: This involves the cyclization of appropriate diamines.

  • Introduction of the Methylsulfonyl Group: This step involves the reaction of the piperazine derivative with a methylsulfonylating agent.

Biological Activity

While specific biological activity data for 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is not available, compounds with similar structures often exhibit anti-inflammatory, analgesic, and anticancer properties. These activities are typically attributed to interactions with enzymes and receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanoneC23H26ClN5O423.9Anti-inflammatory, anticancer
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(124triazolo[4,3-a]pyridin-3-ylmethyl)acetamideC19H17ClN6O343.8Potential antimicrobial, anti-inflammatory, anticancer

Research Findings

Due to the lack of specific research findings on 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone, studies on similar compounds suggest that pyrazole derivatives can inhibit enzymes like COX-1 and COX-2, contributing to their anti-inflammatory effects. Further research is needed to determine the exact biological activities and mechanisms of action for this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator